Cas no 1072951-78-0 ((4-((2-Fluorobenzyl)oxy)phenyl)boronic acid)

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 化学的及び物理的性質
名前と識別子
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- (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid
- 4-(2-Fluorobenzyloxy)phenylboronic acid
- [4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
- 4-(2'-Fluorobenzyloxy)phenylboronic acid
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- MDL: MFCD08705274
- インチ: InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2
- InChIKey: MSMQSLDBKPNEPX-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C(=C1)COC2=CC=C(C=C2)B(O)O)F
計算された属性
- せいみつぶんしりょう: 246.08600
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 4
じっけんとくせい
- 密度みつど: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 156-160 °C
- ようかいど: 極微溶性(0.18 g/l)(25ºC)、
- PSA: 49.69000
- LogP: 1.08450
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid セキュリティ情報
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F596773-100mg |
4-(2'-Fluorobenzyloxy)phenylboronic Acid |
1072951-78-0 | 100mg |
$64.00 | 2023-05-18 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0477-1G |
(4-((2-fluorobenzyl)oxy)phenyl)boronic acid |
1072951-78-0 | 95% | 1g |
¥ 640.00 | 2023-03-31 | |
abcr | AB271605-1g |
4-(2'-Fluorobenzyloxy)phenylboronic acid, 98%; . |
1072951-78-0 | 98% | 1g |
€106.60 | 2025-03-19 | |
A2B Chem LLC | AB55098-25g |
4-(2'-Fluorobenzyloxy)phenylboronic acid |
1072951-78-0 | 98% | 25g |
$445.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1245227-25g |
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid |
1072951-78-0 | 98% | 25g |
¥5830.00 | 2024-08-09 | |
1PlusChem | 1P003CAI-25g |
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid |
1072951-78-0 | 98% | 25g |
$475.00 | 2025-02-19 | |
TRC | F596773-500mg |
4-(2'-Fluorobenzyloxy)phenylboronic Acid |
1072951-78-0 | 500mg |
$121.00 | 2023-05-18 | ||
abcr | AB271605-1 g |
4-(2'-Fluorobenzyloxy)phenylboronic acid; 98% |
1072951-78-0 | 1g |
€106.60 | 2023-04-26 | ||
Apollo Scientific | PC412405-25g |
4-(2'-Fluorobenzyloxy)phenylboronic acid |
1072951-78-0 | 98% | 25g |
£525.00 | 2024-07-28 | |
TRC | F596773-1000mg |
4-(2'-Fluorobenzyloxy)phenylboronic Acid |
1072951-78-0 | 1g |
$201.00 | 2023-05-18 |
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid 関連文献
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1. Book reviews
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acidに関する追加情報
Introduction to (4-((2-Fluorobenzyl)oxy)phenyl)boronic Acid (CAS No. 1072951-78-0)
(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1072951-78-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their utility in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of a 2-fluorobenzyl group and an oxy linkage in its molecular structure imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of complex molecules.
The< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid molecule features a phenyl ring substituted at the fourth position with a boronic acid moiety, further modified by an oxy group connected to a 2-fluorobenzyl moiety. This specific arrangement enhances its compatibility with palladium-catalyzed coupling reactions, which are fundamental in constructing biaryl structures found in many pharmacologically active compounds. The fluorine atom in the 2-fluorobenzyl group introduces electronic and steric effects that can influence the reactivity and orientation of the boronic acid, making it a versatile tool for medicinal chemists.
In recent years, boronic acids have been extensively studied for their role in drug discovery and development. The< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid, due to its structural features, has been employed in the synthesis of various bioactive molecules. One notable application is in the development of kinase inhibitors, where biaryl structures are crucial for achieving high binding affinity to target proteins. The< strong>2-fluorobenzyl group, in particular, has been shown to enhance metabolic stability and binding interactions, making it an attractive moiety for drug design.
The pharmaceutical industry has leveraged the reactivity of< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid in the context of modern drug development strategies. For instance, recent studies have demonstrated its utility in generating novel scaffolds for antiviral and anticancer agents. The ability to introduce fluorine-containing aryl groups into drug candidates can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced degradation rates. This has spurred interest in optimizing synthetic routes that incorporate< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid as a key intermediate.
The synthesis of< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid typically involves multi-step organic transformations, starting from readily available precursors. Advanced synthetic methodologies have been developed to enhance yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as palladium-catalyzed cross-coupling reactions are commonly employed to construct the desired biaryl framework efficiently.
In addition to its pharmaceutical applications, the< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid has found utility in materials science. Boronic acids are known for their ability to form coordination complexes with metals and other small molecules, which can be exploited in designing functional materials. The unique structural features of this compound make it a candidate for applications in sensors, catalysts, and even organic electronics. The incorporation of fluorine atoms can further modulate material properties, leading to innovative solutions in nanotechnology and advanced material engineering.
The growing body of research on< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid underscores its importance as a building block in synthetic chemistry. Ongoing studies aim to expand its applications by exploring new synthetic pathways and understanding its reactivity under different conditions. Collaborative efforts between academia and industry are driving innovation, ensuring that this compound continues to play a pivotal role in advancing chemical research and industrial applications.
The future prospects for< strong>(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid are promising, with potential applications emerging across multiple domains. As synthetic methodologies evolve and new challenges arise in drug discovery and materials science, this compound is poised to remain a cornerstone of innovation. Its unique structural attributes and reactivity make it an indispensable tool for chemists and researchers striving to push the boundaries of what is possible in their respective fields.
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